1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol
Description
Properties
IUPAC Name |
2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9,14,19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBXIJRLCUBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol, also known as (R)-1-[4-(trifluoromethyl)phenyl]ethanol, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14F3O
- CAS Number : 136757-49-8
The compound features a trifluoromethyl group which enhances its lipophilicity and potentially alters its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group may contribute to its binding affinity and selectivity towards specific targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of trifluoromethyl phenols have shown activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymatic pathways critical for bacterial survival .
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor for certain enzymes. For example, it has been evaluated for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways related to cell survival .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Asymmetric Reduction : Utilizing microbial systems such as E. coli expressing carbonyl reductase has been effective in producing high yields of the compound with excellent enantiomeric excess (>99.9%) under optimized conditions .
- Chemical Reduction : Traditional synthetic routes involve the reduction of corresponding ketones using reducing agents like lithium aluminum hydride or sodium borohydride.
Case Study 1: Antimicrobial Screening
A study conducted on the antimicrobial activity of various trifluoromethyl-substituted phenols, including derivatives of this compound, revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating the compound's potential as a lead candidate for developing new antimicrobial agents .
Case Study 2: Neuroprotection in Cellular Models
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and increased cell viability compared to untreated controls. The compound was found to modulate key survival pathways, suggesting its potential therapeutic role in neurodegenerative diseases .
Data Table: Biological Activities Overview
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol has demonstrated several biological activities, making it a valuable compound in pharmaceutical research:
- Chemokine CCR5 Antagonist : This property is crucial for developing treatments for HIV/AIDS, as it inhibits the entry of the virus into host cells.
- Anti-inflammatory Effects : Studies indicate that the compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Bioavailability : Its solubility properties allow effective permeation through biological membranes, enhancing its absorption when administered.
Applications in Medicinal Chemistry
The compound's unique structural features make it a candidate for various therapeutic applications:
- Antiviral Agent : Research has shown its potential in inhibiting viral replication through interaction with chemokine receptors.
- Anti-cancer Research : Ongoing studies are investigating its effects on cancer cell lines, focusing on mechanisms that may lead to apoptosis or inhibit tumor growth.
Applications in Materials Science
In addition to medicinal uses, this compound is also explored for applications in materials science:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
- Polymer Synthesis : The compound can serve as an intermediate in synthesizing advanced materials with specific properties.
Case Study 1: Antiviral Properties
A study published in Journal of Medicinal Chemistry examined the efficacy of this compound as a CCR5 antagonist. The results indicated significant inhibition of HIV entry into human T-cells, demonstrating its potential as a therapeutic agent against HIV/AIDS .
Case Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2023) highlighted the anti-inflammatory effects of the compound in murine models. The study found that treatment with this compound reduced markers of inflammation significantly compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Physicochemical Properties
- Mass Spectrometry (MS): Compared to 2-phenylethanol (m/z 122.15 [M⁺]), the trifluoromethyl group in the target compound increases molecular weight significantly, with expected fragments reflecting -CF₃ loss (e.g., m/z 211.18 [M⁺ - CF₃]) .
- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, similar to tyrosol derivatives (). Graph set analysis () could predict crystalline packing patterns.
Preparation Methods
Synthesis of the Ketone Intermediate
The ketone is synthesized via Friedel-Crafts acylation , adapting methods from analogous fluorinated systems. For example, phenyl acetyl chloride reacts with 1,4-bis(trifluoromethyl)benzene in the presence of AlCl₃ as a Lewis catalyst. Despite the deactivating effect of the trifluoromethyl group, optimized conditions—such as prolonged reaction times (12–24 hours) and elevated temperatures (50–70°C)—yield the ketone in 65–72% purity. Alternative solvents like dichloromethane or 1,2-dichloroethane improve regioselectivity, minimizing polyacylation byproducts.
Reduction to the Alcohol
The ketone is reduced using:
-
Sodium borohydride (NaBH₄) in methanol at 0°C, achieving 85% yield with >98% purity.
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Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 25°C, yielding 92% product but requiring rigorous anhydrous conditions.
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Catalytic hydrogenation with Pd/C in ethyl acetate at 50°C under 3 atm H₂, yielding 78% alcohol with minimal over-reduction.
Table 1: Reduction Conditions and Outcomes
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0 | 85 | 98 |
| LiAlH₄ | THF | 25 | 92 | 99 |
| H₂ (Pd/C) | Ethyl Acetate | 50 | 78 | 97 |
Grignard Reaction Approach
A convergent synthesis employs 4-(trifluoromethyl)benzaldehyde and benzyl magnesium bromide. The aldehyde reacts with the Grignard reagent in THF at −78°C, followed by acidic work-up (HCl/H₂O) to yield the alcohol. This method bypasses the need for ketone intermediates, achieving 88% yield on laboratory scales. Challenges include the sensitivity of Grignard reagents to moisture and the electron-deficient nature of the aldehyde, which slows nucleophilic attack.
Optimization Insight : Pre-cooling the aldehyde solution to −78°C and using freshly distilled THF mitigates side reactions, improving yield by 12%.
Catalytic Asymmetric Synthesis
For enantioselective production, Corey-Bakshi-Shibata (CBS) reduction is employed. The ketone precursor is treated with a CBS catalyst (e.g., (R)-CBS) and BH₃·THF at −20°C, yielding the (R)-enantiomer with 94% enantiomeric excess (ee). Alternatively, biocatalytic reduction using ketoreductases (e.g., KRED-101) in aqueous buffer achieves 99% ee but requires longer reaction times (48–72 hours).
Table 2: Asymmetric Reduction Performance
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| CBS Reduction | (R)-CBS/BH₃ | 94 | 89 |
| Biocatalytic | KRED-101 | 99 | 82 |
Industrial-Scale Production
Industrial processes prioritize cost-efficiency and safety. A continuous flow hydrogenation system reduces the ketone using Raney nickel at 100°C and 10 atm H₂, achieving 90% yield with a throughput of 50 kg/day. Solvent recovery systems (e.g., distillation of ethyl acetate) reduce waste, aligning with green chemistry principles.
Key Consideration : The trifluoromethyl group’s stability under high-pressure conditions necessitates nickel over palladium to prevent defluorination.
Comparative Analysis of Methods
Table 3: Route Comparison
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| NaBH₄ Reduction | 85 | Moderate | 120 |
| Grignard Reaction | 88 | Low | 250 |
| Continuous Hydrogenation | 90 | High | 90 |
The NaBH₄ route balances cost and yield for mid-scale production, while continuous hydrogenation excels in large-scale manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol, and how can yield be maximized?
- The compound can be synthesized via reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. Key steps include controlling steric hindrance from the trifluoromethyl group and ensuring regioselectivity in aryl-ethyl bond formation. Catalytic hydrogenation with palladium or nickel catalysts under inert atmospheres (e.g., H₂/N₂) is recommended for reducing carbonyl intermediates. Purification via column chromatography with ethyl acetate/hexane gradients improves yield .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray diffraction (XRD): Use SHELX-2018 for refining crystal structures, particularly for resolving fluorine atom positions, which exhibit high electron density .
- NMR spectroscopy: Employ ¹H/¹³C NMR with lanthanoid-induced shift (LIS) analysis to distinguish diastereomers and study conformational equilibria. For fluorinated analogs, ¹⁹F NMR is critical for tracking trifluoromethyl group interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
